N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. Key structural attributes include:
- 8,10-dimethyl substitutions: These methyl groups enhance steric bulk and may influence lipophilicity and metabolic stability.
- 2-(2-fluorophenyl)methanesulfonamide: The fluorinated aromatic sulfonamide moiety is critical for target engagement, as fluorination often improves bioavailability and binding affinity through electronic effects .
This compound is hypothesized to exhibit activity as a receptor antagonist, given structural parallels to other sulfonamide-based antagonists targeting neurotransmitter receptors (e.g., D2 dopamine receptors) .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-14-7-9-21-19(11-14)25(2)22(26)17-12-16(8-10-20(17)29-21)24-30(27,28)13-15-5-3-4-6-18(15)23/h3-12,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCJBVDTERIZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethyl and oxo groups: These functional groups are introduced through selective methylation and oxidation reactions.
Attachment of the 2-fluorophenyl group: This step involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction may result in alcohols or amines.
Scientific Research Applications
Potential Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antitumor Activity : Research indicates that compounds with similar structures possess antitumor properties through HDAC inhibition.
- Neuroprotective Effects : Compounds related to this structure have demonstrated neuroprotective effects in models of neurodegeneration.
Comparative Analysis with Related Compounds
To better understand the uniqueness of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide, it is useful to compare it with other compounds in the same class. Below is a summary table highlighting key characteristics:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(8-methylbenzothiazolyl)carbamate | Structure | Antimicrobial properties |
| Methyl (10-methyl-11-oxo...) | Structure | Potential histone deacetylase inhibitor |
| N-(5-methylisothiazolyl)carbamate | Structure | Antifungal activity |
Case Studies and Research Findings
Research on related compounds has provided insights into the efficacy and safety profiles of this compound. Notable findings include:
-
Antitumor Activity : Studies on dibenzo[b,f][1,4]oxazepines have revealed their potential as antitumor agents through HDAC inhibition.
- Example Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar oxazepine compound effectively inhibited tumor growth in vitro and in vivo models.
-
Neuroprotective Effects : Compounds with similar structures have shown neuroprotective effects in models of neurodegeneration.
- Example Study : Research published in Neuroscience Letters indicated that a related dibenzo[b,f][1,4]oxazepine compound reduced neuronal cell death in models of oxidative stress.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
The compound’s structural and functional properties are compared below with analogs from the dibenzo[b,f][1,4]oxazepine/thiazepine and related sulfonamide families.
Core Heteroatom Variation
Key Findings :
- Thiazepine vs. Oxazepine : Thiazepine analogs (S atom in the heterocycle) generally exhibit lower synthesis yields (e.g., 9% ) compared to oxazepine derivatives, possibly due to sulfur’s reduced compatibility with reaction conditions. Oxygen in the oxazepine core may enhance metabolic stability due to reduced susceptibility to oxidation .
Substituent Position and Electronic Effects
Key Findings :
- 8,10-Dimethyl vs. 8-Chloro : Methyl groups at positions 8 and 10 likely improve metabolic stability compared to 8-Cl analogs, which may undergo dehalogenation .
- Fluorine Positioning : The 2-fluorophenyl group in the target compound may offer superior binding selectivity over 4-fluorophenyl analogs due to ortho-substitution effects on sulfonamide orientation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide, and what challenges arise during purification?
- Methodology : Synthesis typically involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling (e.g., using 2-fluorophenylmethanesulfonyl chloride) under anhydrous conditions with catalysts like pyridine or triethylamine . Challenges include low yields due to steric hindrance from dimethyl and fluorophenyl groups. Purification often requires gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in polar aprotic solvents like DMF .
Q. How can the compound’s structure be validated, and what analytical techniques are critical for resolving ambiguities in stereochemistry?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Pair with - and -NMR to assign proton/carbon environments, particularly for distinguishing methyl groups (δ ~1.2–1.5 ppm) and fluorophenyl protons (δ ~7.0–7.5 ppm) . X-ray crystallography is recommended to resolve stereochemical ambiguities, especially for the oxazepine ring’s conformation .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodology : Screen against enzyme targets (e.g., kinases, cyclooxygenases) using fluorescence-based or colorimetric assays (e.g., ATPase activity for kinase inhibition). Prioritize targets based on structural analogs: dibenzooxazepine sulfonamides show affinity for inflammatory mediators (COX-2 IC ~0.5–5 µM) and apoptosis regulators (e.g., Bcl-2) . Include cytotoxicity assays (MTT/CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Methodology : Implement flow chemistry to enhance reaction control (e.g., precise temperature/pH gradients) and reduce side products. Use microwave-assisted synthesis for energy-efficient coupling steps, improving yield by 15–20% . Solvent optimization (e.g., switching from DCM to THF) may reduce intermolecular steric clashes during sulfonamide formation .
Q. What strategies address solubility limitations in pharmacological studies?
- Methodology : Develop prodrug derivatives (e.g., esterification of the sulfonamide group) to enhance aqueous solubility. Alternatively, use co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulations (liposomes, polymeric micelles) to improve bioavailability. Solubility parameters (logP ~3.5) suggest moderate hydrophobicity, requiring tailored formulations .
Q. How do discrepancies in bioactivity data across studies correlate with structural modifications in analogs?
- Methodology : Conduct SAR studies comparing substituents (e.g., methyl vs. ethyl at C10, fluorophenyl vs. methoxyphenyl). Computational docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or HDACs. For example, 2-fluorophenyl groups enhance π-π stacking in hydrophobic pockets, while dimethyl groups at C8/C10 may reduce metabolic degradation .
Q. What experimental designs resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodology : Use orthogonal assays: (1) Radioligand binding (e.g., -labeled ligands for receptor affinity); (2) Enzymatic activity assays with recombinant proteins; (3) CRISPR-edited cell lines to knockout putative targets. For example, if COX-2 inhibition is disputed, compare IC values in wild-type vs. COX-2 macrophages .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
